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Compound of Interest

\

Get Quote

4-(1,3-Dioxolan-2-yl)-5-
Compound Name:
fluoropyridin-3-ol

Cat. No.: B11906529

Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary & Scaffold Utility

3-Hydroxy-5-fluoropyridine-4-carboxaldehyde (HFPC) represents a "privileged scaffold" in

modern drug discovery, particularly for targets requiring bidentate metal chelation or fused

heterocyclic cores.

Chemical Significance: The molecule features a dense functionalization pattern. The C3-
hydroxyl and C4-aldehyde provide an orthogonal "ortho-hydroxy aldehyde™" motif, enabling
rapid access to fused heterocycles (oxazoles, naphthyridines) and serving as a high-affinity
chelating moiety (e.g., for Mg2* in metalloenzyme active sites).

The Fluorine Factor: The C5-fluorine atom is not merely a substituent but a metabolic
blocker. It prevents oxidative metabolism at the sensitive pyridine C5 position and modulates
the pKa of the adjacent hydroxyl group (via inductive acidification), often improving the
binding affinity of the conjugate base to metal cofactors.
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Core Pharmacophore Applications[1]

o HIV Integrase Inhibitors (INSTIs): The 3-hydroxy-4-carbonyl motif is the structural ancestor of
the chelating triad found in drugs like Dolutegravir and Bictegravir.

o Antifungal Agents: Fluorinated pyridine cores mimic the metabolically stable rings found in
next-generation azoles (e.g., Oteseconazole analogs).

o Fragment-Based Drug Discovery (FBDD): The aldehyde serves as a reversible covalent
warhead or a handle for "grow" vectors in fragment elaboration.

Chemical Synthesis Strategies

The synthesis of HFPC is non-trivial due to the competing directing effects of the pyridine
nitrogen and substituents. Two primary routes are validated for high-purity isolation.

Route A: The "Difluoro-SNAr" Strategy (Scalable)

This route exploits the high acidity of the C4-proton in 3,5-difluoropyridine, followed by a
regioselective Nucleophilic Aromatic Substitution (SNAr).

Mechanism:

e Lithiation: The C4 proton of 3,5-difluoropyridine is flanked by two electronegative fluorine
atoms, making it the most acidic site (pKa ~25). Lithiation with LDA is exclusive at this
position.

» Formylation: Trapping with DMF yields 3,5-difluoropyridine-4-carboxaldehyde.

» Regioselective SNAr: The newly installed formyl group at C4 is strongly electron-withdrawing
(=M, —I effects), activating the C3/C5 fluorines toward nucleophilic attack. Treatment with
hydroxide (or benzyl alcohol followed by deprotection) displaces one fluorine atom to
generate the target.

Route B: The "Directed Ortho-Metalation" (DoM)
Strategy

This route utilizes a protected hydroxyl group to direct lithiation.
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Mechanism:
e Precursor:3-Fluoro-5-(methoxymethoxy)pyridine (MOM-protected).

e DoM: The MOM group and Fluorine cooperatively direct lithiation to the C4 position (the
"sandwich" position).

» Deprotection: Acidic hydrolysis removes the MOM group.

Visualization: Synthetic Pathways
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Caption: Comparative synthetic pathways. Route A (top) utilizes electronic activation for SNAr;
Route B (bottom) relies on directed ortho-metalation.

Detailed Experimental Protocols
Protocol 1: Synthesis via 3,5-Difluoropyridine (Route A)

Recommended for gram-scale preparation due to lower step count.
Step 1: Formylation

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with 3,5-
difluoropyridine (5.0 g, 43.4 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry
ice/acetone).

e Lithiation: Add LDA (2.0 M in THF/heptane, 24 mL, 48 mmol) dropwise over 20 mins.
Maintain internal temp < -70°C. The solution typically turns yellow. Stir for 45 mins.
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o Critical Control Point: Do not use n-BulLi directly; it may cause nucleophilic attack at
C2/C6. LDA is non-nucleophilic and sufficiently basic.

e Quench: Add anhydrous DMF (6.7 mL, 87 mmol) dropwise. Stir at -78°C for 1 hr, then warm
to 0°C.

o Workup: Quench with sat. NH4Cl (50 mL). Extract with EtOAc (3x).[1] Wash combined
organics with brine, dry over Na=SOa4, and concentrate. Purify via flash chromatography
(Hex/EtOAC) to yield 3,5-difluoropyridine-4-carboxaldehyde.

Step 2: Regioselective Hydrolysis (SNAr)

o Reaction: Dissolve the intermediate (3.0 g) in a mixture of DMSO/Water (4:1, 30 mL). Add
KOH (2.5 eq).

» Heating: Heat to 60°C for 4 hours. Monitor by LCMS for the disappearance of the difluoro
species (M+H 144) and appearance of the product (M+H 142).

« |solation: Acidify carefully with 1N HCI to pH 4-5. The product often precipitates or requires
extraction with DCM/Isopropanol (3:1).

o Note: The product exists in equilibrium with its hydrate (gem-diol) in aqueous media.

tical CI L

Technique Expected Signal / Feature

Interpretation

1H NMR (DMSO-ds) 0 10.2 ppm (s, 1H) Aldehyde proton (sharp).[1]

Hydroxyl proton (often H-
0 11.5 ppm (br s, 1H)
bonded to carbonyl).

0 8.3 ppm (s, 1H, H-2)

Proton between N and OH.

0 8.5 ppm (d, J~2 Hz, H-6)

Proton between N and F.

19F NMR

0 -125 to -130 ppm

Characteristic shift for pyridine

ring fluorine.

MS (ESI)

m/z 142.03 [M+H]*

Consistent with CeH4FNO:.
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Medicinal Chemistry Applications & Derivatization

The 3-hydroxy-4-aldehyde maotif is a versatile "chemical handle."”

A. Heterocycle Formation (Condensation)

Reacting HFPC with amidines or hydrazines creates fused bicyclic systems common in kinase
inhibitors.

e Reaction with Hydrazine: Forms 1H-pyrazolo[4,3-c]pyridine.

o Reaction with 2-Amino-pyridines: Forms 1,6-naphthyridines (Friedlander-type condensation).

B. Metal Chelation (Mg?* Binding)

In HIV Integrase inhibitors, the 3-hydroxy group (ionized to enolate) and the 4-carbonyl oxygen
form a planar 5-membered chelate ring with Magnesium ions (Mg2*). This interaction bridges
the drug to the aspartic acid residues in the enzyme's catalytic core.

Chelation Logic Diagram:
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Caption: Mechanism of Action for HIV Integrase Inhibition. The scaffold bridges the catalytic
metal cofactor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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